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Compound Focus: Deguelin

CAS No.: 522-17-8

Cat. No.: S548369

Natural Sources, Phytochemistry & Extraction

Primary Plant Sources

Table 1: Natural Plant Sources of Deguelin

Part Containing

Plant Source Family . Traditional Use
Deguelin
Mundulea sericea (Willd.) A. Fabaceae Bark[1][2] Insecticide, Traditional Medicine
Chev.
Derris trifoliata Lour. Fabaceae Roots [1][2] Fish Poison, Insecticide
Derris elliptica (Wall.) Benth. Fabaceae Roots [3] Commercial Insecticide (Cubé
Resin)
Tephrosia vogelii Hook. F. Fabaceae Young Leaves [1] [2] Fish Poison, Pesticide
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. Part Containing .
Plant Source Family . Traditional Use
Deguelin

Millettia pachycarpa Benth. Fabaceae Seeds [1][2] Insecticide

Deguelin is a natural rotenoid belonging to the flavonoid family, structurally characterized by a rigid
pentacyclic framework comprising five rings (A-E) [1]. The compound's chemical definition is
(7aS,13aS)-13,13a-dihydro-9,10-dimethoxy-3,3-dimethyl-3H-bis[ 1]benzopyrano[3,4-b:6",5'-3]pyran-

7(7aH)-one, with a molecular formula of C23H2206 and a molecular weight of 394.42 Da [2] [4]. The A-ring
contains methoxy groups at positions C9 and C10 that are crucial for biological activity, while the DE-ring
system forms a distinctive pharmacophore essential for maintaining overall bioactivity [1] [5]. Despite its
biological significance, the extraction efficiency of natural deguelin from plant materials remains

insufficient for large-scale applications, making chemical synthesis a viable and efficient alternative [1].

Anticancer Mechanisms & Signaling Pathways

Deguelin demonstrates multifaceted anticancer activity by simultaneously targeting multiple critical
signaling pathways and cellular processes, making it a promising multi-target agent against various

malignancies [1] [2].

Key Signaling Pathways Targeted by Deguelin

Diagram 1: Key Signaling Pathways Targeted by Deguelin in Cancer Cells
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Deguelin’'s multi-target mechanism disrupts cancer cell proliferation and survival.

Primary Molecular Targets and Effects

Table 2: Molecular Targets and Anticancer Mechanisms of Deguelin

Target Category

Specific Targets

Observed Effects

Signaling
Pathways

Apoptosis
Regulators

Cell Cycle
Regulators

Angiogenesis
Factors

PI3K/Akt, NF-kB, Wnt, AMPK,
MAPK/ERK [1] [4]

Caspase-3, -8, -9; Survivin [1]

Cyclin D1, Cyclin E, p27, pRb [1] [6]

HIF-1a, VEGF, VEGFR, PECAM-1

[1] [5]

Suppressed proliferation, induced
apoptosis [1]
Activation of apoptotic pathways [1]

G1/S and G2/M phase arrest [1] [6]

Inhibition of tumor angiogenesis [1]
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Target Category Specific Targets Observed Effects

Metastasis MMPs, FAK [1] Suppressed invasion and metastasis [1]
Markers

Chaperone Hsp90 (C-terminal domain) [1] [5] Degradation of oncogenic client proteins
Proteins [1]

Enzymes Ornithine Decarboxylase (ODC) [2] Reduced polyamine synthesis, decreased

Rac1l activity [2]

The PI3BK/AKT pathway represents one of the most significantly inhibited pathways by deguelin. In DA-
resistant prolactinoma cells, deguelin concentration-dependently inhibited cell viability with ICso values of
0.1518 pM in GHS3 cells and 0.2381 pM in MMQ cells, effectively suppressing prolactin synthesis and
promoting apoptosis through inhibition of the PI3K/AKT/CREB3L1 axis [2]. Deguelin also directly binds to
and inhibits Ornithine Decarboxylase (ODC), a rate-limiting enzyme in polyamine synthesis, thereby

competitively inhibiting putrescine production and reducing levels of active Rac1 [2].

As an Hsp90 inhibitor, deguelin uniquely targets the C-terminal ATP-binding domain rather than the N-
terminal domain targeted by most conventional Hsp90 inhibitors, potentially offering a distinct toxicity
profile [1] [5]. This binding disrupts the Hsp90 chaperone function, leading to proteasomal degradation of

client proteins including HIF-1a, Akt, and other oncogenic drivers [5].

Experimental Protocols & Research Methodologies

In Vitro Anticancer Activity Assessment

Protocol: Cell Viability and Proliferation Assays

e Cell Lines: Human cancer cell lines (e.g., H1299 lung carcinoma, RKO colorectal carcinoma, GH3
and MMQ prolactinoma cells) [1] [2]

¢ Treatment: Deguelin dissolved in DMSO with final concentration typically not exceeding 0.1% (v/v)
[21[7]

¢ Viability Assay: Cell Counting Kit-8 (CCK-8) or MTT assay after 48 hours of treatment [2]

e Analysis: Measure absorbance at 450nm (CCK-8) [2] or 570nm (MTT)
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e Data Processing: Calculate cell viability as (ODexperimental - ODgiank)/(ODeontrol - ODglank) x 100% [2]
o Alternative Method: CellTiter-Glo Luminescent Cell Viability Assay measuring ATP content [2]

Protocol: Apoptosis Analysis via Flow Cytometry

e Staining: FITC Annexin V and Propidium lodide (PI) using commercial apoptosis detection kits [2]

e Procedure: Harvest deguelin-treated cells, wash with PBS, resuspend in binding buffer, incubate
with Annexin V-FITC and PI for 15 minutes in dark [2]

¢ Analysis: Flow cytometry within 1 hour of staining

¢ Quantification: Differentiate early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/Pl+), and
necrotic (Annexin V-/Pl+) populations

Protocol: Cell Cycle Analysis

¢ Fixation: Cold ethanol (70%) overnight at -20°C

e Staining: Cell Cycle Kit with Propidium lodide (PI) following manufacturer's protocol [2]

e Analysis: Flow cytometry with appropriate excitation and emission filters

o Data Interpretation: Determine percentage of cells in GO/G1, S, and G2/M phases using
computational modeling software

In Vivo Efficacy Evaluation

Protocol: Murine Xenograft Models

e Animals: Female nude mice (e.g., BALB/c strain) [2]

e Tumor Inoculation: Subcutaneous injection of cancer cells (e.g., 5x10° GH3 cells) into flank region
[2]

o Treatment Regimen: Intraperitoneal administration of deguelin at 4 mg/kg every other day for two
weeks [2]

¢ Monitoring: Regular measurement of tumor dimensions using calipers

e Tumor Volume Calculation: (Length x Width?)/2

e Endpoint Analysis: Tumor extraction, weighing, and histological examination [2]

Protocol | Allergic Airway Inflammation Model (for Anti-inflammatory Studies)

e Animals: Male BALB/c mice (4-6 weeks old, 20-229) [7]

¢ Sensitization: Intraperitoneal injection of 25ug OVA in 0.1 mL alum on days 0 and 14 [7]

e Challenge: 2% OVA aerosol for 20 minutes on days 21, 22, and 23 via ultrasonic nebulizer [7]

¢ Treatment: Deguelin (1mg/kg or 4mg/kg) administered intraperitoneally 1 hour before each OVA
challenge [7]
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e Control Groups: Vehicle control (saline) and positive control (dexamethasone, 1mg/kg) [7]
¢ Analysis: Assessment of inflammatory cell recruitment, lung tissue histology, airway
hyperresponsiveness, and serum immunoglobulin levels [7]

Molecular Interaction Studies

Protocol | Computational Docking and Dynamics

¢ Protein Preparation: Retrieve crystal structures from PDB (e.g., Cyclin D1: 2W96; Cyclin E: 2AST)
[6]

e Ligand Preparation: Energy minimization of deguelin and derivatives using Steepest Descent
method and Universal Force Field (UFF) [6]

e Docking Simulation: Perform with AutoDockVina or similar software [6]

¢ Virtual Screening: Rank compounds based on binding energy and number of hydrogen bonds [6]

e Molecular Dynamics: 100ns simulation using GROMACS or similar package [6]

e Trajectory Analysis: Calculate RMSD, RMSF, and other parameters to assess complex stability [6]

Protocol | Ornithine Decarboxylase (ODC) Activity Assay

¢ Principle: Measure conversion of [3H]ornithine to [3H]putrescine [2]

e Procedure: Incubate cell lysates or purified ODC with deguelin and [3H]ornithine

o Detection: Separate [*H]putrescine by chromatography or extraction methods

e Analysis: Quantify putrescine production by scintillation counting

e Competition Studies: Evaluate deguelin's direct binding to ODC by measuring putrescine reduction

[2]

Toxicity Profile & Structure Optimization Strategies

Neurotoxicity Concerns

A significant challenge in deguelin's therapeutic development is its potential neurotoxicity. Deguelin
inhibits mitochondrial complex I (ubiquinone oxidoreductase), leading to impaired mitochondrial function
and cellular damage in dopaminergic neurons [1] [4]. This inhibition results in Parkinsonian-like syndromes
through inhibition of tyrosine hydroxylase and activation of the Src/STAT signaling pathway, which
promotes phosphorylation of a-synuclein - a key event in Parkinson's disease pathogenesis [1]. These effects

occur particularly at elevated concentrations, limiting deguelin's clinical application [1] [5].
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Structure-Activity Relationship (SAR) and Derivative
Development

Diagram 2: Structural Modification Strategies for Deguelin Derivatives

Structural Modification Strategies

- Representative Derivatives
D/E Ring Framework

Distinctive pharmacophore Com d 37
poun
Essential for bioactivity [ > Cytotoxicity ICso: 0.49 uM
(H1299 cell line)
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Significantly affects antitumor efficacy

— SH-1242
Minimized neurotoxic effects
C-terminal Hsp90 Targeting L — | Significant antitumor efficacy

Reduced neurotoxicity strategy

T 1.80
B/C Ring Modifications | |  Reduced cytotoxicity
Six-membered heterocycles Maintains anticancer activity
Functional optimization potential
Compound 36
A-Ring Modifications | | Cytotoxicity ICso: 0.14 pM
Methoxy groups at C9 & C10 (H1299 cell line)
Critical for activity

Click to download full resolution via product page
Rational structural optimization of deguelin aims to reduce toxicity while maintaining efficacy.

Table 3: Deguelin Derivatives and Their Improved Profiles
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Compound Structural Features Biological Activity Toxicity Profile

L80 [1] [5] Modified B/C rings, Maintains antiproliferative and Markedly reduced
targets Hsp90 C- apoptotic activity; disrupts cytotoxicity in HT-22 cells
terminal domain Hsp90 chaperone cycle [1] [5] compared to deguelin [1]

SH-1242 [1] Optimized C7 position Significant antitumor efficacy in ~ Substantially minimized
substituents vivo [1] neurotoxic effects [1]

Compound Preserved 2,2-dimethyl-  Cytotoxicity ICso of 0.14 yM Not specified

36 [5] 2H-chromene moiety against H1299 cell line [5]
and methoxy groups

Compound Modified D/E ring Cytotoxicity 1Cso of 0.49 pM Not specified

37 [9] framework against H1299 cell line [5]

Research indicates that the 2,2-dimethyl-2H-chromene moiety and methoxy groups at the C9 and C10

positions are critical for deguelin's activity [5]. Modifications at the C7 position significantly affect the

compound's antitumor efficacy against cancer cells [1]. The development of derivatives focusing on the C-

terminal domain of Hsp90 rather than the N-terminal domain has yielded compounds with reduced toxic

effects while maintaining anticancer activity [1].

Pharmacokinetic Profile and Future Research

Directions

Pharmacokinetic Properties

Table 4: Pharmacokinetic Parameters of Deguelin in Rats

Administration

Parameter Value

Route
Mean Residence 6.98 h Intravenous (0.25
Time (MRT) mg/kg) [4]
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Administration

Parameter Value
Route
Terminal Half-Life (tu/ 9.26 h Intravenous (0.25
2) mg/kg) [4]
Area Under Curve 57.3 ng-h/mL Intravenous (0.25
(AUC) mg/kg) [4]
Total Clearance (ClI) 4.37 L/h-kg Intravenous (0.25
mg/kg) [4]
Volume of 30.46 L/kg Intravenous (0.25
Distribution (Vss) mg/kg) [4]
Elimination Route Feces: 58.1%; Urine: 14.4% (within 5 days) Intragastric (4 mg/kg)
[4]
Tissue Distribution Heart > fat > mammary gland > colon > liver > Intravenous
(i.v.) kidney > brain > lung [4]
Tissue Distribution Perirenal fat > heart > mammary gland > colon > Intragastric
(i.9.) kidney > liver > lung > brain > skin [4]

In rats, deguelin demonstrates a relatively long terminal half-life of approximately 9.26 hours following
intravenous administration, with a large volume of distribution (30.46 L/kg at steady state) indicating
extensive tissue penetration [4]. The compound is primarily eliminated through fecal excretion (58.1%
within 5 days), with urinary excretion accounting for only 14.4% of the administered dose [4]. Tissue
distribution studies reveal significant concentration in heart tissue and adipose deposits following both

intravenous and intragastric administration, while distribution to the brain is relatively limited [4].

Current Challenges and Future Perspectives

Despite deguelin's promising anticancer potential, several challenges remain before its clinical translation:

¢ Neurotoxicity Mitigation: Parkinsonian-like side effects at higher doses necessitate careful dosing
strategies or prodrug approaches [1] [4]

© 2026 Smolecule. All rights reserved. 9/11 Tech Support


https://en.wikipedia.org/wiki/Deguelin
https://en.wikipedia.org/wiki/Deguelin
https://en.wikipedia.org/wiki/Deguelin
https://en.wikipedia.org/wiki/Deguelin
https://en.wikipedia.org/wiki/Deguelin
https://en.wikipedia.org/wiki/Deguelin
https://en.wikipedia.org/wiki/Deguelin
https://www.smolecule.com/products/s548369?utm_src=pdf-body
https://en.wikipedia.org/wiki/Deguelin
https://en.wikipedia.org/wiki/Deguelin
https://en.wikipedia.org/wiki/Deguelin
https://www.smolecule.com/products/s548369?utm_src=pdf-body
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1571452/full
https://en.wikipedia.org/wiki/Deguelin
https://www.smolecule.com/products/s548369?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

e Bioavailability Optimization: Poor aqueous solubility may limit oral bioavailability, requiring
formulation advancements

e Therapeutic Index Improvement: Structural optimization continues to enhance selectivity for cancer
cells over normal cells

e Combination Therapy Protocols: Synergistic effects with conventional chemotherapy and
radiotherapy require further investigation [1]

o Biomarker Identification: Predictive biomarkers for patient selection and treatment response
monitoring need development

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. Address: gtntarlo, CA 91761, United
smolecule) Compounds, Empowering Innovative ales
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 11/11 Tech Support


https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548369?utm_src=pdf-bulk
https://www.smolecule.com/products/s548369?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

